Cas no 864974-81-2 (2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide)
2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide
- 3-Thiophenecarboxamide, 2-[(2-chlorobenzoyl)amino]-N-methyl-
- SR-01000908614
- 2-[(2-chlorobenzoyl)amino]-N-methylthiophene-3-carboxamide
- SR-01000908614-1
- 864974-81-2
- AKOS024605464
- CCG-285571
- F1358-0775
-
- Inchi: 1S/C13H11ClN2O2S/c1-15-11(17)9-6-7-19-13(9)16-12(18)8-4-2-3-5-10(8)14/h2-7H,1H3,(H,15,17)(H,16,18)
- InChI Key: PMCHZKOHEXBEQM-UHFFFAOYSA-N
- SMILES: C1(NC(=O)C2=CC=CC=C2Cl)SC=CC=1C(NC)=O
Computed Properties
- Exact Mass: 294.0229765g/mol
- Monoisotopic Mass: 294.0229765g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 354
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 86.4Ų
2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1358-0775-2μmol |
2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide |
864974-81-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1358-0775-5μmol |
2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide |
864974-81-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1358-0775-10μmol |
2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide |
864974-81-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1358-0775-20μmol |
2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide |
864974-81-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1358-0775-1mg |
2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide |
864974-81-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1358-0775-2mg |
2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide |
864974-81-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1358-0775-3mg |
2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide |
864974-81-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1358-0775-4mg |
2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide |
864974-81-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1358-0775-5mg |
2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide |
864974-81-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1358-0775-10mg |
2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide |
864974-81-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide
Research Update on 2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide (CAS: 864974-81-2) in Chemical Biology and Pharmaceutical Applications
The compound 2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide (CAS: 864974-81-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiophene-carboxamide scaffold, has demonstrated promising biological activities, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have explored its potential as a lead compound in the development of novel therapeutics targeting inflammatory diseases and certain types of cancer.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of 2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide on the NF-κB signaling pathway, a key regulator of inflammation and immune responses. The study utilized in vitro assays and molecular docking simulations to elucidate the compound's binding affinity to the IKKβ kinase, a critical component of the NF-κB pathway. Results indicated a dose-dependent inhibition of IKKβ activity, with an IC50 value of 1.2 µM, suggesting its potential as an anti-inflammatory agent.
Another significant development was reported in a 2024 preprint on bioRxiv, where the compound was evaluated for its anticancer properties. The study focused on its ability to induce apoptosis in triple-negative breast cancer (TNBC) cells. Mechanistic studies revealed that 2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide disrupts the interaction between Bcl-2 and pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation. These findings position the compound as a potential candidate for further development in oncology therapeutics.
From a chemical biology perspective, recent work published in ACS Chemical Biology (2024) has shed light on the compound's unique mechanism of action. Using cryo-EM and X-ray crystallography, researchers determined the three-dimensional structure of the compound bound to its molecular target, providing atomic-level insights into its binding mode. This structural information is invaluable for structure-activity relationship (SAR) studies and the design of more potent analogs.
In terms of pharmacokinetic properties, a recent ADMET study published in European Journal of Pharmaceutical Sciences (2023) reported that 2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide exhibits favorable metabolic stability in human liver microsomes, with a half-life of approximately 120 minutes. However, the study also noted moderate plasma protein binding (85-90%), which may influence its free fraction and overall efficacy in vivo. These findings highlight both the promise and challenges in developing this compound as a therapeutic agent.
The synthetic accessibility of 2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide has also been improved through recent methodological advances. A 2024 publication in Organic Process Research & Development described a scalable, three-step synthesis with an overall yield of 65%, addressing previous challenges in large-scale production. This development is particularly important for facilitating further preclinical evaluation and potential clinical translation.
Looking forward, several research groups have initiated programs to explore structural modifications of 2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide to optimize its pharmacological properties. Current efforts focus on enhancing target selectivity, improving bioavailability, and reducing potential off-target effects. The compound's versatile scaffold offers multiple sites for chemical modification, making it an attractive platform for medicinal chemistry optimization.
In conclusion, 2-(2-chlorobenzamido)-N-methylthiophene-3-carboxamide (CAS: 864974-81-2) represents a promising chemical entity with demonstrated biological activities across multiple therapeutic areas. The growing body of research supports its continued investigation as a potential therapeutic agent, while recent structural and mechanistic insights provide a solid foundation for further optimization. As research progresses, this compound may emerge as a valuable tool compound or even a clinical candidate in the coming years.
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